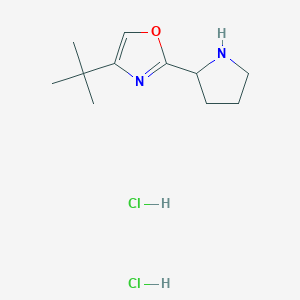
5-Bromo-2-(trifluoromethyl)benzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(trifluoromethyl)benzyl bromide is a useful research chemical . It is colorless to light yellow in appearance .
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)benzyl bromide involves the use of phosphorus tribromide. A solution of 30 ml of phosphorus tribromide in 60 ml of absolute toluene is added dropwise at 20°-30° C. to a solution of 14 g of o-trifluoromethylbenzyl alcohol in 80 ml of absolute toluene .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-(trifluoromethyl)benzyl bromide is C8H5Br2F3 . Its molecular weight is 317.93 .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-2-(trifluoromethyl)benzyl bromide are typically free radical reactions . For instance, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH). Then, the resulting compound reacts with NBS to form 5-Bromo-2-(trifluoromethyl)benzyl bromide .Physical And Chemical Properties Analysis
5-Bromo-2-(trifluoromethyl)benzyl bromide is a liquid at room temperature . It has a density of 1.571 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
5-Bromo-2-(trifluoromethyl)benzyl bromide is utilized in various chemical synthesis processes. For instance, it is used in nucleophilic trifluoromethylation reactions, where it reacts with trifluoromethyl(trimethyl)silane in Cu(I)-mediated C-C bond formation reactions (Kim & Shreeve, 2004). Additionally, its solvolytic reactivities have been studied, leading to the establishment of a new Y scale for correlating solvolytic reactivities of benzylic bromides (Liu & Sheu, 1991).
Macromolecular Chemistry
In macromolecular chemistry, 5-Bromo-2-(trifluoromethyl)benzyl bromide is utilized in the synthesis of polymers with controlled molecular architecture. It plays a role in the formation of dendritic macromolecules, contributing to the advancement of polymer science (Hawker & Fréchet, 1990).
Organic and Pharmaceutical Chemistry
Its role in organic chemistry includes the preparation of polymers and the facilitation of various organic reactions. For instance, it is involved in the synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a candidate antitumor agent (Yamashita et al., 1989). Furthermore, it's used in copper-mediated chemoselective trifluoromethylation at the benzylic position, which is significant in drug discovery for creating structural diversity in medicinal candidates (Kawai et al., 2011).
Enzyme Inhibition and Molecular Studies
It also finds applications in the study of enzyme inhibition and molecular interactions. For example, its derivatives have been synthesized and tested against enzymes like acetylcholinesterase, showcasing its potential in developing enzyme inhibitors (Bayrak et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJDTDNOPPUSGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene | |
CAS RN |
1214327-32-8 |
Source


|
| Record name | 5-Bromo-2-(trifluoromethyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2405960.png)


![Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2405965.png)
![2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2405966.png)
![Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B2405967.png)


![[4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide](/img/structure/B2405970.png)


![Ethyl 3-{[(3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2405974.png)
![Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2405977.png)
